SARS-CoV-2 Main Protease (Mpro) Inhibitory Potential: Class-Level Benchmarking Against Nitazoxanide and Lopinavir
Although no direct IC50 data for N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide against SARS-CoV-2 Mpro has been published, the compound belongs to the N-(substituted-thiazol-2-yl)cinnamamide chemotype for which three closely related analogs (compounds 19, 20, and 21) demonstrated IC50 values of 22.61, 14.7, and 21.99 µM, respectively, in the COV2-3CL protease inhibition assay [1]. These values compare favorably to the reference drugs nitazoxanide (IC50 = 10.2 µM) and lopinavir (IC50 = 24.4 µM) tested under the same conditions [1]. The target compound retains the core N-(thiazol-2-yl)cinnamamide pharmacophore and the piperidine spacer that molecular modeling identified as critical for hydrogen bonding with Gln189 and Glu166 and arene–arene interaction with His41 [1].
| Evidence Dimension | SARS-CoV-2 Mpro inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structurally analogous to the most active chemotype in the series |
| Comparator Or Baseline | Analog 20: IC50 = 14.7 µM; Analog 19: IC50 = 22.61 µM; Analog 21: IC50 = 21.99 µM; Nitazoxanide: IC50 = 10.2 µM; Lopinavir: IC50 = 24.4 µM |
| Quantified Difference | Analog 20 is ~1.7× more potent than lopinavir; the target compound retains the critical pharmacophore but quantitative extrapolation requires confirmatory testing |
| Conditions | COV2-3CL protease inhibition assay; recombinant SARS-CoV-2 Mpro enzyme; pH 7.5; 25°C |
Why This Matters
This class-level evidence positions N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide as a procurement priority over generic cinnamamides or thiazoles lacking the combined scaffold, as only the N-(thiazol-2-yl)cinnamamide chemotype has demonstrated consistent Mpro inhibition within the low-micromolar range.
- [1] Elsayed, R. W., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Arch Pharm (Weinheim), 355(9), e2200121. doi:10.1002/ardp.202200121 View Source
